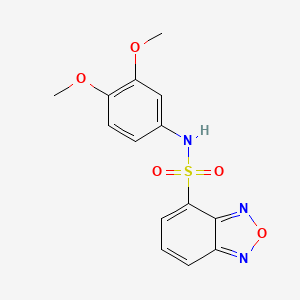![molecular formula C32H27BrN4O4 B11116350 3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11116350.png)
3-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an amine to form a benzoylamino compound.
Condensation Reaction: The benzoylamino intermediate undergoes a condensation reaction with 4-(dimethylamino)benzaldehyde to form a Schiff base.
Hydrazone Formation: The Schiff base reacts with hydrazine to form a hydrazone derivative.
Final Coupling: The hydrazone derivative is then coupled with 2-bromobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-[((E)-2-{(E)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}HYDRAZONO)METHYL]PHENYL 2-BROMOBENZOATE lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its chlorine and fluorine analogs.
Properties
Molecular Formula |
C32H27BrN4O4 |
|---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
[3-[(E)-[[(E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C32H27BrN4O4/c1-37(2)25-17-15-22(16-18-25)20-29(35-30(38)24-10-4-3-5-11-24)31(39)36-34-21-23-9-8-12-26(19-23)41-32(40)27-13-6-7-14-28(27)33/h3-21H,1-2H3,(H,35,38)(H,36,39)/b29-20+,34-21+ |
InChI Key |
VEAFWPDGXRWLHJ-LVBJXMSMSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,4-trimethyl-2-{[(4-phenylpiperazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11116267.png)
![2-(6-Methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11116272.png)

![2-(5-Chloropyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11116276.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B11116277.png)
![2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one](/img/structure/B11116281.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11116287.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B11116300.png)
![N-(2,6-dibromo-4-methoxyphenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11116307.png)
![propyl 2-{[(3-propoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11116320.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yl)acetohydrazide](/img/structure/B11116328.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11116329.png)
![4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11116345.png)

